Triptonide
Overview
Description
Mechanism of Action
Target of Action
Triptonide, a diterpenoid epoxide isolated from the Chinese herb Tripterygium wilfordii Hook F., has been shown to have significant anti-inflammatory, immune-suppressive, and anti-tumor effects .
Mode of Action
This compound interacts with its targets in a complex manner, leading to a variety of changes at the cellular level. It has been shown to modulate the MAPK signaling pathways, which play a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it has been found to induce ER stress-mediated apoptosis in cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the expression of the key oncogenic factor SOX2 through an epigenetic regulation mechanism . It also modulates the MAPK signaling pathways, including the ERK and p38 pathways . Furthermore, it has been found to downregulate Rac1 and the Janus kinase (JAK)/STAT3 pathway .
Pharmacokinetics
It has been suggested that this compound induces hepatotoxicity by suppressing the transcription of four major cytochromes P450 (CYP) isoforms, namely CYP3A, CYP2C9, CYP2C19, and CYP2E1, thus decreasing the substrate affinities and activities of these CYP enzymes, which are vital to normal metabolism regulation . More research is needed to fully understand the adme properties of this compound and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit tumor cell proliferation, induce cell death through the apoptotic pathway, and cause cell-cycle regression . It also has anti-angiogenic properties, inhibiting metastasis by downregulating tyrosine kinase, endothelial (Tie2), and vascular endothelial growth factor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been shown to exhibit anti-inflammatory, antinociceptive, and anti-asthmatic effects in an ovalbumin-induced mouse model . .
Preparation Methods
Triptonide can be synthesized through various methods, including extraction from Tripterygium wilfordii and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol . Chemical synthesis routes include the use of tetralinone, α-abietic acid, or α-dehydroabietic acid as starting materials, and reactions such as the Diels-Alder reaction, polyene cyclization, and metal catalysis . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques like nanostructure formation to enhance solubility and bioavailability .
Chemical Reactions Analysis
Triptonide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include epoxides and hydroxylated derivatives . The compound’s unique triepoxide structure allows it to participate in complex biochemical pathways, making it a versatile molecule for various applications .
Scientific Research Applications
Triptonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.
Medicine: Explored for its potential in treating inflammatory diseases, autoimmune disorders, and various cancers.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents.
Comparison with Similar Compounds
Triptonide is structurally similar to triptolide, another diterpenoid triepoxide isolated from Tripterygium wilfordii . Both compounds share a similar molecular framework, with the primary difference being the presence of a carbonyl group in this compound and a hydroxyl group in triptolide . This structural variation imparts unique biological activities to each compound. For instance, while both compounds exhibit anti-inflammatory and anticancer properties, this compound has shown distinct efficacy as a reversible male contraceptive . Other similar compounds include celastrol and wilforlide, which also possess anti-inflammatory and immunosuppressive activities .
Properties
IUPAC Name |
(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317412 | |
Record name | (-)-Triptonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-11-9 | |
Record name | (-)-Triptonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptonide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Triptonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38647-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of triptonide?
A1: this compound is a diterpenoid triepoxide, meaning it possesses a core structure with 20 carbon atoms and three epoxide rings.
Q2: Can you provide the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C20H24O6, and its molecular weight is 360.4 g/mol.
Q3: Does this compound interact with specific proteins?
A3: Yes, research suggests that this compound can bind to certain proteins. For instance, it has been shown to interact with the ligand binding domain (LBD) of the human estrogen receptor alpha (ERα) with weak affinity. [] Additionally, this compound has been reported to influence the activity of various signaling pathways, including EGFR/PI3K/AKT, Sonic Hedgehog-Gli1, and MAPK. [, , , ]
Q4: How does this compound affect the EGFR/PI3K/AKT signaling pathway?
A4: this compound has been shown to inhibit the EGFR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. By suppressing this pathway, this compound can inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress tumor growth. []
Q5: Does this compound influence inflammatory responses?
A5: Yes, this compound demonstrates significant anti-inflammatory effects. Studies suggest that it can ameliorate middle cerebral artery occlusion-induced cerebral ischemic damage in rats by regulating the inflammatory response. [] It also reduces levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), TNF-α, and IL-6, while increasing levels of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor. [, ]
Q6: What is known about the pharmacokinetics of this compound in rats?
A6: Following intravenous administration in rats, this compound exhibits a wide tissue distribution, with high concentrations found in the lung and liver. [] It is primarily metabolized in the liver, and only a small percentage of unchanged this compound is excreted in urine and bile. [] Studies suggest that Glycyrrhiza can enhance the metabolism and excretion of this compound in rats. [, , ]
Q7: Are there any known drug-metabolizing enzyme interactions with this compound?
A7: While specific information on this compound’s interactions with drug-metabolizing enzymes is limited in the provided research, its metabolism in the liver suggests potential interactions. Further investigation is needed to characterize these interactions fully.
Q8: What types of in vitro assays have been used to study this compound?
A8: Various in vitro assays have been employed to investigate the biological activity of this compound. These include cell viability assays (MTT and CCK-8), colony formation assays, cell cycle analysis, apoptosis assays, wound healing assays, and transwell assays for cell migration and invasion. [, ]
Q9: What animal models have been used to study the effects of this compound?
A9: Research on this compound utilizes various animal models, including rat models of rheumatoid arthritis, doxorubicin-induced cardiotoxicity, cerebral ischemic damage, and inflammatory pain. [, , , ] Additionally, mouse models have been used to study its effects on immune function and pain hypersensitivity. [, ]
Q10: Is there any information available regarding the toxicity of this compound?
A10: While this compound demonstrates potent biological activity, it's crucial to acknowledge its potential toxicity. Studies have reported toxicity concerns associated with this compound, which have limited its clinical application. [, , ] Further research is necessary to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects.
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